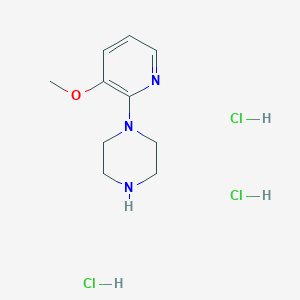

1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride

説明

特性

IUPAC Name |

1-(3-methoxypyridin-2-yl)piperazine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.3ClH/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13;;;/h2-4,11H,5-8H2,1H3;3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKFDQBJOUDJPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)N2CCNCC2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological profile of 1-(3-Methoxypyridin-2-yl)piperazine derivatives

An In-Depth Technical Guide to the Pharmacological Profile of 1-(3-Methoxypyridin-2-yl)piperazine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1-(3-methoxypyridin-2-yl)piperazine scaffold represents a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of pharmacologically active agents targeting the central nervous system (CNS).[1][2][3] Derivatives of this core are frequently designed as multi-target ligands, exhibiting complex binding profiles across various neurotransmitter systems, most notably dopaminergic and serotonergic receptors.[4][5][6] This versatility makes them prime candidates for the development of novel therapeutics for complex psychiatric disorders such as schizophrenia, depression, and anxiety.[3][4] This guide provides a comprehensive technical overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols used to elucidate the pharmacological profile of this important class of compounds.

Synthesis and Chemical Derivatization

The synthetic accessibility of the 1-(3-methoxypyridin-2-yl)piperazine core is a key factor in its widespread use. The foundational scaffold is typically prepared via a nucleophilic aromatic substitution reaction.

A common and efficient route involves the reaction of 2-chloro-3-methoxypyridine with a molar excess of piperazine, often in a refluxing alcohol solvent such as isopropanol.[7] This straightforward method provides the core intermediate, which can then be readily diversified. The secondary amine of the piperazine ring serves as a versatile handle for introducing a wide array of substituents through standard organic chemistry transformations, including N-alkylation, reductive amination, and amide bond formation, to generate extensive libraries of derivatives for pharmacological screening.[2][8]

Diagram: General Synthetic Pathway

The following diagram illustrates the two-step process of synthesizing the core scaffold and its subsequent derivatization.

Caption: General synthesis of 1-(3-methoxypyridin-2-yl)piperazine derivatives.

Core Pharmacological Profile: A Multi-Target Mechanism of Action

The therapeutic potential of these derivatives stems from their ability to modulate multiple G-protein coupled receptors (GPCRs) simultaneously. This multi-target approach is considered beneficial for treating multifaceted disorders like schizophrenia, where a combination of receptor activities can address both positive and negative symptoms while potentially mitigating side effects.[4][6]

-

Dopamine D₂ Receptors: Antagonism or partial agonism at the D₂ receptor is a cornerstone of antipsychotic therapy. Many 1-(3-methoxypyridin-2-yl)piperazine derivatives exhibit significant affinity for D₂ receptors, often acting as antagonists, which is crucial for alleviating the positive symptoms of psychosis.[4][5]

-

Serotonin 5-HT₁ₐ Receptors: These receptors are key targets for anxiolytics and antidepressants.[3] Activity at 5-HT₁ₐ receptors, typically as agonists or partial agonists, is thought to contribute to improved cognitive function and a reduction in extrapyramidal side effects associated with D₂ blockade.[4][6]

-

Serotonin 5-HT₂ₐ Receptors: Antagonism at 5-HT₂ₐ receptors is another hallmark of "atypical" or second-generation antipsychotics. This action is believed to work synergistically with D₂ receptor blockade to enhance efficacy against negative symptoms and reduce the risk of motor side effects.[5][6]

-

Other Receptors: Depending on the specific substitutions, these derivatives can also show affinity for other serotonin subtypes (e.g., 5-HT₇), as well as adrenergic (e.g., α₁, α₂) and histamine H₁ receptors.[5][6][9] For instance, some 1-(2-pyridinyl)piperazine derivatives have been identified as potent and selective α₂-adrenoceptor antagonists.[9]

Diagram: Multi-Receptor Signaling Interaction

This diagram shows how a single derivative can influence multiple downstream signaling pathways by interacting with different GPCRs.

Caption: Simplified signaling of a multi-target piperazine derivative.

Structure-Activity Relationships (SAR)

The specific pharmacological profile of each derivative is finely tuned by the nature of the substituent (the 'R' group) attached to the distal piperazine nitrogen. Understanding these relationships is critical for rational drug design.

-

Impact of the Terminal Fragment: The choice of the terminal fragment has a pronounced impact on affinity and selectivity. Long-chain arylpiperazines are a versatile template for CNS drugs.[5] For instance, the introduction of a bulky aromatic or heteroaromatic group often confers high affinity for both dopamine and serotonin receptors.[5][6] The specific nature of this group can shift the balance of activity. For example, introducing a polar 3-methoxy group on a terminal phenyl ring was found to decrease D₃ receptor affinity while increasing 5-HT₂ₐ affinity tenfold in one series of compounds.[6]

-

Influence of the Linker: The length and nature of the alkyl chain connecting the piperazine to a terminal aryl group can also be important. A four-carbon chain has been identified as optimal for activity in some series of (methoxyphenyl)piperazine derivatives targeting serotonin receptors.[1]

-

Substitution on the Pyridinyl Ring: While the core topic is the 3-methoxypyridin-2-yl scaffold, modifications here are also crucial. For example, in a related series of N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide (WAY-100635) analogues, replacing the ortho-methoxy group with larger substituents did not significantly alter pharmacology, but removing it (the O-desmethyl analogue) resulted in the most potent 5-HT₁ₐ antagonist in the series.[10][11]

Quantitative Pharmacological Data

The following table summarizes the binding affinities and functional activities for selected arylpiperazine derivatives, illustrating the multi-target profiles commonly observed. The data is compiled from radioligand binding and functional assays.

| Compound ID | Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity | Source |

| Compound 1 | D₂ | 13.9 | 48.5% Inhibition (Antagonist) | [4] |

| 5-HT₁ₐ | 1.6 | - | [4] | |

| 5-HT₂ₐ | 1.5 | - | [4] | |

| Compound 10 | D₂ | 10.3 | 50.8% Inhibition (Antagonist) | [4] |

| 5-HT₁ₐ | 12.8 | - | [4] | |

| 5-HT₂ₐ | 4.8 | - | [4] | |

| Compound 9b | D₂ | >1000 | - | [5] |

| 5-HT₁ₐ | 23.9 | - | [5] | |

| 5-HT₂ₐ | 39.4 | - | [5] | |

| 5-HT₇ | 45.0 | - | [5] | |

| Compound 12a | D₂ | 300 | - | [5] |

| 5-HT₁ₐ | 41.5 | - | [5] | |

| 5-HT₂ₐ | 315 | - | [5] | |

| 5-HT₇ | 42.5 | - | [5] |

Key Experimental Protocols

The characterization of these compounds relies on a suite of standardized in vitro assays. The protocols below are self-validating systems that provide the foundational data for determining a compound's pharmacological profile.

Protocol 1: Radioligand Competition Binding Assay (for Kᵢ Determination)

This protocol determines the affinity of a test compound for a specific receptor by measuring how effectively it competes with a radiolabeled ligand known to bind to that receptor.

Objective: To calculate the equilibrium dissociation constant (Kᵢ) of a test compound.

Materials:

-

Cell membranes prepared from cell lines expressing the human receptor of interest (e.g., D₂, 5-HT₁ₐ).

-

Radioligand (e.g., [³H]spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁ₐ).

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Non-specific binding control (a high concentration of an unlabeled standard ligand, e.g., 10 µM haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., GF/B filters).

-

Scintillation cocktail and microplate scintillation counter.

Step-by-Step Methodology:

-

Preparation: Prepare serial dilutions of the test compound in the assay buffer across a wide concentration range (e.g., 0.1 nM to 10 µM).

-

Incubation: In each well of a 96-well plate, add:

-

50 µL of assay buffer (for total binding) or non-specific control (for non-specific binding).

-

50 µL of the appropriate test compound dilution.

-

50 µL of the radioligand at a concentration near its Kₔ value.

-

50 µL of the cell membrane preparation.

-

-

Equilibration: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[4][5]

-

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for a typical radioligand competition binding assay.

Therapeutic Potential

The multi-target profile of 1-(3-methoxypyridin-2-yl)piperazine derivatives makes them highly attractive for treating complex CNS disorders.

-

Schizophrenia: The combined D₂ antagonism and 5-HT₁ₐ/5-HT₂ₐ modulation is a well-established strategy for atypical antipsychotics.[4][5][6] This profile may offer broad efficacy against positive, negative, and cognitive symptoms of schizophrenia with a reduced side-effect burden compared to older medications.[6] In vivo studies on related compounds have shown a reduction in amphetamine-induced hyperactivity in mice, a preclinical model predictive of antipsychotic activity.[4]

-

Depression and Anxiety: Strong 5-HT₁ₐ receptor activity is a key feature of anxiolytic drugs like buspirone and some modern antidepressants.[3][5] Derivatives with high affinity and agonist activity at this receptor could be developed for these indications.

Conclusion

The 1-(3-methoxypyridin-2-yl)piperazine framework is a robust and synthetically tractable scaffold for the design of novel CNS-active agents. Its derivatives are characterized by a rich, multi-target pharmacology, primarily engaging dopamine and serotonin receptor subtypes critical for the pathophysiology of major psychiatric disorders. The ability to fine-tune the receptor affinity and functional activity through systematic chemical modification provides a powerful platform for developing next-generation therapeutics with improved efficacy and safety profiles. Continued exploration of the structure-activity relationships within this chemical class holds significant promise for addressing unmet needs in the treatment of schizophrenia, depression, and other complex neurological conditions.

References

-

PrepChem. (n.d.). Synthesis of 1-(3-Methoxy-2-pyridinyl)piperazine. PrepChem.com. Retrieved from [Link]

-

Szałaj, N., et al. (2022). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1335-1353. Retrieved from [Link]

-

Di-Dio, F., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals, 15(10), 1269. Retrieved from [Link]

-

Joshi, S. D., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Asian Journal of Chemistry, 30(2), 355-359. Retrieved from [Link]

-

Leopoldo, M., et al. (2014). Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies. Journal of Medicinal Chemistry, 57(21), 9069-9087. Retrieved from [Link]

-

Mensonides-Harsema, M. M., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-439. Retrieved from [Link]

-

Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-577. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]

-

Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(5), 499-514. Retrieved from [Link]

-

Shimohigashi, Y., et al. (1991). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. International Journal of Peptide and Protein Research, 38(5), 464-470. Retrieved from [Link]

-

Saari, W. S., et al. (1983). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 26(11), 1645-1648. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure‐activity relationship of antipsychotic piperazine derivatives. Retrieved from [Link]

-

de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 18-31. Retrieved from [Link]

-

Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. Retrieved from [Link]

-

R Discovery. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. Retrieved from [Link]

-

Fochi, I., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6524. Retrieved from [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. prepchem.com [prepchem.com]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Document: Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. (CHEMBL1122408) - ChEMBL [ebi.ac.uk]

- 10. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sci-Hub: are you are robot? [sci-hub.jp]

Topic: Pharmacokinetics of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride in animal models

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

A Methodological Framework for Preclinical Pharmacokinetic Assessment of Novel Piperazine-Containing Pyridine Derivatives: A Case Study with 1-(3-Methoxypyridin-2-yl)piperazine Trihydrochloride

Abstract: The preclinical characterization of a novel chemical entity's (NCE) absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to any drug discovery program. This guide provides a comprehensive methodological framework for conducting pharmacokinetic (PK) studies in animal models, using the hypothetical case of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride. While specific public-domain data for this compound is limited, this document serves as an in-depth technical guide to the design, execution, and interpretation of the necessary experiments. We will delve into the rationale behind experimental choices, present detailed protocols, and illustrate how to analyze and visualize the resulting data, ensuring a scientifically rigorous approach compliant with industry and regulatory standards.

Introduction: The Critical Role of Early PK/ADME in Drug Discovery

The journey of a new drug from laboratory bench to clinical application is fraught with challenges, with a significant percentage of candidates failing due to suboptimal pharmacokinetic properties. Early, robust characterization of how a potential drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted is therefore not just a regulatory requirement but a critical step in de-risking a project. Understanding these ADME processes allows for the selection of candidates with a higher probability of success, informs dose selection for efficacy and toxicology studies, and provides a basis for predicting human pharmacokinetics.

1-(3-Methoxypyridin-2-yl)piperazine represents a class of compounds with a piperazine moiety, a common scaffold in medicinal chemistry known for its frequent appearance in centrally active agents. The trihydrochloride salt form suggests high aqueous solubility, which can be advantageous for formulation but may also influence its absorption characteristics. This guide will use this compound as a structural archetype to detail a comprehensive preclinical pharmacokinetic evaluation strategy.

Strategic Design of a Preclinical Pharmacokinetic Study

A well-designed PK study aims to provide clear, interpretable data on a drug's disposition. The design must be tailored to the compound's properties and the overall goals of the research program.

Rationale for Animal Model Selection

The choice of animal model is a critical first step. Typically, studies begin in rodents due to their well-characterized physiology, availability, and cost-effectiveness.

-

Rodent Models (e.g., Sprague-Dawley Rat): The rat is a common choice for initial PK screening. Its larger size compared to the mouse facilitates serial blood sampling, allowing for a full PK profile from a single animal. This reduces inter-animal variability and the number of animals required, in line with the 3Rs (Replacement, Reduction, Refinement) principles of animal welfare.

-

Non-Rodent Models (e.g., Beagle Dog): Regulatory guidelines often require PK data in a non-rodent species before human trials. The dog is frequently used as its metabolic pathways can sometimes be more predictive of human metabolism than those of rodents.

Dose Formulation and Route of Administration

The physicochemical properties of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride dictate its formulation. As a trihydrochloride salt, it is expected to be highly soluble in aqueous vehicles (e.g., water, saline, or a buffered solution).

-

Intravenous (IV) Administration: An IV dose is essential to determine the absolute bioavailability and intrinsic clearance properties of the drug. The compound is administered directly into the systemic circulation, bypassing absorption barriers. A typical vehicle would be sterile saline, with the pH adjusted if necessary to ensure stability and physiological compatibility.

-

Oral (PO) Administration: Oral administration is the most common intended route for human drugs. This route provides crucial information on oral absorption and bioavailability. The same aqueous vehicle used for the IV dose can often be used for the PO dose, which is typically administered via oral gavage.

Experimental Workflow Design

The following diagram illustrates a typical workflow for a preclinical PK study.

Caption: High-level workflow for a typical preclinical pharmacokinetic study.

Detailed Experimental Methodologies

Scientific integrity is paramount. The following protocols are designed to be robust and self-validating.

Animal Dosing and Blood Sampling Protocol

Objective: To obtain plasma samples at discrete time points following IV and PO administration of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride.

Materials:

-

Sprague-Dawley rats (male, 250-300g) with jugular vein cannulation.

-

Dosing formulation (e.g., 1 mg/mL in sterile saline).

-

Syringes, gavage needles.

-

K2EDTA-coated microcentrifuge tubes.

-

Centrifuge.

Procedure:

-

Acclimation: Animals are acclimated for at least 3 days post-surgery (cannulation) and fasted overnight before dosing.

-

Dosing:

-

IV Group (n=3): Administer a 1 mg/kg dose via the jugular vein cannula over approximately 1 minute.

-

PO Group (n=3): Administer a 5 mg/kg dose via oral gavage.

-

-

Blood Sampling: Collect blood samples (approx. 150 µL) from the cannula at the following time points:

-

IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

-

Sample Processing: Immediately place blood into K2EDTA tubes, mix gently, and keep on ice. Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection.

-

Storage: Harvest the plasma supernatant and store at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification

Objective: To accurately quantify the concentration of 1-(3-Methoxypyridin-2-yl)piperazine in plasma samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Protocol Outline:

-

Standard Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into blank rat plasma.

-

Sample Extraction:

-

Thaw plasma samples, standards, and QCs on ice.

-

To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing a suitable internal standard (a stable isotope-labeled version of the analyte is ideal).

-

Vortex vigorously to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitate.

-

Transfer the supernatant to a 96-well plate for injection.

-

-

LC-MS/MS Conditions:

-

LC: Use a C18 reversed-phase column with a gradient elution profile (e.g., water with 0.1% formic acid as mobile phase A, and acetonitrile with 0.1% formic acid as mobile phase B).

-

MS/MS: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the precursor-to-product ion transitions for the analyte and internal standard using Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.

-

-

Validation: The method must be validated according to FDA or EMA guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Data Analysis and Interpretation

Once the plasma concentrations have been determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.

Key Pharmacokinetic Parameters

The following table summarizes the key PK parameters and their significance.

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |

| Tmax | Time to reach Cmax | Indicates the rate of absorption. |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point | Represents the total drug exposure over the measured time period. |

| AUC(0-inf) | Area under the curve extrapolated to infinity | Represents the total drug exposure after a single dose. |

| t1/2 | Elimination half-life | The time required for the plasma concentration to decrease by half. |

| CL | Clearance | The volume of plasma cleared of the drug per unit time. A measure of elimination efficiency. |

| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates the extent of tissue distribution. |

| F% | Absolute Bioavailability | The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 |

Hypothetical Data Summary

The following table presents a hypothetical but realistic dataset for our compound, based on the described study design.

| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |

| Cmax (ng/mL) | 1500 | 850 |

| Tmax (h) | 0.08 (5 min) | 1.0 |

| AUC(0-inf) (ng*h/mL) | 2200 | 6600 |

| t1/2 (h) | 4.5 | 4.6 |

| CL (mL/min/kg) | 7.6 | - |

| Vd (L/kg) | 3.1 | - |

| F% | - | 60% |

Interpretation of Hypothetical Data:

-

A Tmax of 1 hour suggests rapid oral absorption.

-

A half-life of ~4.5 hours indicates that the drug is cleared from the body at a moderate rate.

-

A Vd of 3.1 L/kg (greater than total body water) suggests extensive distribution into tissues.

-

An oral bioavailability (F%) of 60% is generally considered good for an early-stage drug candidate and indicates efficient absorption and/or a limited first-pass metabolism effect.

Elucidating Metabolic Pathways

Understanding how a compound is metabolized is crucial for identifying potentially active or toxic metabolites and for predicting drug-drug interactions.

In Vitro Metabolic Stability

Before in vivo studies, the metabolic stability of the compound is often assessed in vitro using liver microsomes or hepatocytes. This helps predict its in vivo clearance. The structure of 1-(3-Methoxypyridin-2-yl)piperazine suggests several potential sites for metabolism.

How to prepare 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride stock solutions

An Application Note and Protocol for the Preparation of 1-(3-Methoxypyridin-2-yl)piperazine Trihydrochloride Stock Solutions

Mechanistic Context and Physicochemical Profiling

As a Senior Application Scientist, I approach the preparation of chemical probes not merely as a mixing exercise, but as an exercise in controlling molecular environments. 1-(3-Methoxypyridin-2-yl)piperazine is a highly versatile pharmacophore and synthetic building block, frequently utilized in the development of CNS-active compounds, including 5-HT receptor modulators and alpha-2 adrenergic ligands.

While the free base form of this compound (CAS: 80827-67-4) is sparingly soluble in aqueous media, researchers typically utilize the trihydrochloride salt . The causality here is structural: the molecule contains three basic nitrogen atoms (one in the pyridine ring, two in the piperazine ring). Complete protonation with three equivalents of hydrochloric acid drastically increases the compound's polarity, enabling rapid dissolution in aqueous buffers without the need for cytotoxic organic co-solvents.

However, this structural advantage introduces two critical handling challenges:

-

Hygroscopicity: Hydrochloride salts avidly absorb atmospheric moisture. If weighed in a humid environment, the absorbed water inflates the apparent mass, leading to sub-potent stock solutions.

-

pH Shift: Dissolving a trihydrochloride salt in unbuffered water releases protons, severely dropping the pH. If this unadjusted solution is applied to cell cultures, it will induce an artifactual "pH-shock," confounding assay results.

Quantitative Data Summary

Before initiating any protocol, it is mandatory to verify the physicochemical parameters to ensure accurate molarity calculations, as detailed in the PubChem compound summary .

Table 1: Physicochemical Properties of 1-(3-Methoxypyridin-2-yl)piperazine Trihydrochloride

| Parameter | Value |

| Base CAS Number | 80827-67-4 |

| Molecular Formula | C₁₀H₁₅N₃O · 3HCl |

| Molecular Weight (Free Base) | 193.25 g/mol |

| Molecular Weight (Trihydrochloride) | 302.63 g/mol |

| Primary Solvents | Ultrapure Water, PBS, Anhydrous DMSO |

| Storage (Solid) | -20°C, desiccated, protected from light |

Table 2: Mass-Volume Calculations for Standard Stock Solutions

| Target Concentration | Solvent Volume | Required Mass (Salt) | Primary Application |

| 10 mM | 10.0 mL | 30.26 mg | In vivo dosing / Aqueous assays |

| 50 mM | 1.0 mL | 15.13 mg | HTS / Long-term DMSO library |

| 100 mM | 1.0 mL | 30.26 mg | High-concentration organic stock |

Logical Workflow for Stock Solution Preparation

The following diagram maps the decision tree for solvent selection, dissolution, and storage. This workflow is designed to prevent degradation and ensure reproducibility across high-throughput screening (HTS) and in vivo applications.

Workflow for the preparation, validation, and storage of 1-(3-Methoxypyridin-2-yl)piperazine stocks.

Step-by-Step Experimental Protocols

Every protocol must operate as a self-validating system. By integrating visual, chemical, and analytical checkpoints, we eliminate the variables that lead to irreproducible data.

Protocol A: Preparation of a 10 mM Aqueous Stock (For Immediate Biological Use)

Causality Focus: Mitigating pH shock and ensuring sterility.

-

Equilibration: Remove the solid compound from -20°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Why? Opening a cold vial in ambient air causes immediate condensation, ruining the hygroscopic powder.

-

Rapid Weighing: Quickly weigh exactly 30.26 mg of the trihydrochloride salt into a sterile 15 mL conical tube. Purge the source vial with dry argon or nitrogen before returning it to -20°C.

-

Buffered Dissolution: Add 9.0 mL of 1X Phosphate-Buffered Saline (PBS). Vortex vigorously for 60 seconds.

-

Self-Validating pH Check: Measure the pH using a micro-probe. Because the trihydrochloride salt will release HCl, the pH will likely drop. Titrate dropwise with 0.1 M NaOH until the pH reaches 7.2–7.4.

-

Volume Adjustment: Once the pH is stabilized, add PBS to reach a final total volume of exactly 10.0 mL.

-

Sterile Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Why PES? PES membranes have ultra-low protein/drug binding properties, ensuring you do not lose your compound to the filter matrix.

-

Application: Use immediately for in vitro or in vivo assays. Aqueous stocks of piperazine derivatives are prone to microbial growth and oxidative degradation over time; do not freeze aqueous stocks for long-term use.

Protocol B: Preparation of a 50 mM DMSO Stock (For HTS and Long-Term Storage)

Causality Focus: Preventing hydrolysis and freeze-thaw degradation, aligning with standard DMSO stock preparation protocols .

-

Weighing: Following the same desiccation precautions as above, weigh 15.13 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube. Amber tubes are used because the methoxypyridine moiety can be sensitive to prolonged UV/light exposure.

-

Solvent Addition: Add exactly 1.0 mL of Anhydrous, LC-MS Grade DMSO (≥99.9% purity, water ≤0.005%). Why anhydrous? Standard benchtop DMSO absorbs water from the air. Water in a DMSO stock will cause the compound to precipitate out of solution during freeze-thaw cycles .

-

Dissolution & Visual Validation: Vortex for 2 minutes. Hold the tube against a dark background under a bright light. The solution must be completely optically clear. If micro-particulates remain, sonicate in a water bath at room temperature for 5 minutes.

-

Sterile Filtration: Filter through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Why PTFE? Unlike PES, PTFE is highly resistant to aggressive organic solvents like DMSO and will not leach plasticizers into your stock.

-

Aliquoting: Divide the stock into 50 µL single-use aliquots. Why aliquot? Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, degrading the compound and altering the concentration.

-

Storage: Store aliquots at -80°C.

Analytical Validation

To ensure absolute trustworthiness of your stock library, perform an analytical validation on a pilot aliquot:

-

HPLC-UV Verification: Dilute a 1 µL aliquot of the DMSO stock into 999 µL of mobile phase (e.g., Water/Acetonitrile with 0.1% TFA). Inject onto a C18 column. The pyridine ring exhibits strong UV absorbance; monitor at 254 nm . A single, sharp peak confirms purity and the absence of degradation products.

-

Mass Spectrometry (LC-MS): Confirm the identity by observing the [M+H]⁺ peak at m/z 194.1 (corresponding to the free base mass of 193.25 + 1 proton). Note that the chloride counterions will not be visible in positive ion mode.

References

-

Title: 1-(3-Methoxypyridin-2-yl)piperazine | C10H15N3O | CID 12790495 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Application Note: 1-(3-Methoxypyridin-2-yl)piperazine Trihydrochloride in Targeted Drug Discovery

Executive Summary

The arylpiperazine and pyridylpiperazine scaffolds are highly privileged structures in modern medicinal chemistry. Specifically, 1-(3-Methoxypyridin-2-yl)piperazine serves as a critical pharmacophore building block for designing central nervous system (CNS) therapeutics and combating antimicrobial resistance.

Supplied as a trihydrochloride salt , this compound offers superior oxidative stability and extended shelf-life compared to its free-base counterpart. However, its utilization requires precise stoichiometric control during synthetic workflows. This application note provides a comprehensive guide to the physicochemical properties, mechanistic rationale, and validated protocols for integrating 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride into drug discovery pipelines.

Physicochemical Profiling & Handling Rationale

The electron-rich nature of the 3-methoxypyridine ring makes the free base susceptible to slow oxidation and degradation under ambient conditions. Conversion to the trihydrochloride salt protonates the three basic centers (the secondary piperazine nitrogen, the tertiary piperazine nitrogen, and the pyridine nitrogen), drastically increasing water solubility and solid-state stability [1].

Table 1: Comparative Physicochemical Properties

| Property | Free Base | Trihydrochloride Salt | Discovery Implication |

| Molecular Formula | C₁₀H₁₅N₃O | C₁₀H₁₅N₃O · 3HCl | Stoichiometry must account for the 3HCl mass. |

| Molecular Weight | 193.25 g/mol | 302.63 g/mol | Salt form is ~56% heavier; adjust molar equivalents. |

| Physical State | Viscous oil / Low-melting solid | Crystalline powder | Salt allows for precise weighing and automated dispensing. |

| Aqueous Solubility | Low to Moderate | Highly Soluble (>50 mg/mL) | Ideal for in vitro aqueous assays prior to derivatization. |

| pKa (Estimated) | ~8.8 (Sec. Amine), ~4.5 (Py) | N/A (Fully Protonated) | Dictates the basicity required for free-basing in synthesis. |

Application I: Design of CNS-Active GPCR Ligands

Mechanistic Rationale

Pyridylpiperazines are foundational to the design of aminergic G-protein coupled receptor (GPCR) ligands, particularly targeting Serotonin (5-HT₁A, 5-HT₇) and Dopamine (D₂, D₄) receptors. The secondary amine of the piperazine ring mimics the protonated amine of endogenous monoamines, forming a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) in the receptor's orthosteric pocket. The 3-methoxy group provides steric bulk and acts as a hydrogen-bond acceptor, which can be tuned to drive selectivity between receptor subtypes, such as favoring D₄ over D₂ [2].

Fig 1. Pharmacophore model of pyridylpiperazine interactions within a typical aminergic GPCR pocket.

Protocol: N-Alkylation of the Trihydrochloride Salt

To utilize this building block in nucleophilic substitution (SN2) reactions, the trihydrochloride salt must be rigorously neutralized. Failure to provide sufficient base will leave the secondary piperazine nitrogen protonated, completely stalling the reaction.

Materials:

-

1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride (1.0 eq)

-

Alkyl halide electrophile (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

-

Potassium iodide (KI) (0.1 eq, catalyst)

-

Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Free-Basing: Suspend 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride (1.0 mmol, 302.6 mg) in 5 mL of anhydrous MeCN under a nitrogen atmosphere.

-

Neutralization: Add DIPEA (4.0 mmol, ~696 µL) dropwise at room temperature. Causality Check: 3.0 equivalents are strictly required to neutralize the 3HCl molecules. The additional 1.0 equivalent acts as the acid scavenger for the subsequent alkylation. The suspension will clarify as the highly soluble free base is liberated.

-

Activation: Add KI (0.1 mmol, 16.6 mg) to facilitate the Finkelstein reaction, converting alkyl chlorides/bromides into more reactive alkyl iodides in situ.

-

Coupling: Add the alkyl halide (1.1 mmol) and heat the reaction mixture to 70°C for 12–16 hours.

-

Validation: Monitor via LC-MS. The mass of the desired product should correspond to[M+H]⁺ = (Free Base MW + Alkyl Mass - Halogen Mass + 1).

-

Workup: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO₃, extract, dry over Na₂SO₄, and purify via flash chromatography (DCM:MeOH gradient).

Application II: Antimicrobial Efflux Pump Inhibitors

Mechanistic Rationale

Antimicrobial resistance in Gram-negative bacteria (e.g., Klebsiella pneumoniae, Escherichia coli) is heavily driven by the AcrAB-TolC efflux pump. Recent structural biology studies have identified pyridylpiperazines as potent allosteric inhibitors of this pump. These compounds bind to a distinct pocket in the transmembrane domain of the AcrB L protomer, blocking the proton relay mechanism and halting the pump's catalytic cycle [3]. Derivatizing 1-(3-Methoxypyridin-2-yl)piperazine allows researchers to synthesize novel efflux pump inhibitors (EPIs) that restore the efficacy of legacy antibiotics.

Fig 2. Synthetic workflow for derivatizing the trihydrochloride salt into functional therapeutics.

Protocol: Checkerboard Assay for Antibiotic Potentiation

Once a novel pyridylpiperazine derivative is synthesized, its ability to boost antibiotic efficacy must be validated using a checkerboard assay to calculate the Fractional Inhibitory Concentration Index (FICI).

Materials:

-

Synthesized Pyridylpiperazine Derivative (EPI candidate)

-

Standard Antibiotic (e.g., Levofloxacin or Oxacillin)

-

Mueller-Hinton Broth (MHB)

-

Bacterial strain overexpressing AcrAB-TolC (e.g., K. pneumoniae ATCC 43816)

Step-by-Step Methodology:

-

Preparation: Prepare 96-well microtiter plates. Dispense 50 µL of MHB into all wells.

-

Serial Dilution:

-

Serially dilute the antibiotic horizontally (Columns 1 to 10).

-

Serially dilute the synthesized pyridylpiperazine EPI vertically (Rows A to G).

-

Leave Column 11 for the EPI alone (control) and Column 12 for growth control (no drugs).

-

-

Inoculation: Prepare a bacterial suspension matching a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in MHB and add 50 µL to all wells (final inoculum ~5 × 10⁵ CFU/mL).

-

Incubation: Incubate the plates at 37°C for 18–20 hours under aerobic conditions.

-

Readout: Measure optical density at 600 nm (OD₆₀₀). The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

-

FICI Calculation:

-

FICI = (MIC of Antibiotic in combination / MIC of Antibiotic alone) + (MIC of EPI in combination / MIC of EPI alone).

-

Table 2: FICI Interpretation Matrix

| FICI Value | Interpretation | Mechanistic Implication |

| ≤ 0.5 | Synergistic | Efflux pump is successfully inhibited; antibiotic potency is fully restored. |

| 0.5 < FICI ≤ 4.0 | Additive / Indifferent | Independent mechanisms of action; the derivative fails to block AcrB effectively. |

| > 4.0 | Antagonistic | Competitive interference or adverse target alteration. |

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12790495, 1-(3-Methoxypyridin-2-yl)piperazine." PubChem. URL:[Link]

-

Bonifazi, A., et al. "New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma." Journal of Medicinal Chemistry (2019). URL:[Link]

-

Plé, C., et al. "Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae." EMBO Molecular Medicine (2023). URL:[Link]

Application Note: In Vivo Dosing Protocols and Pharmacological Profiling of 1-(3-Methoxypyridin-2-yl)piperazine Trihydrochloride

Executive Summary & Pharmacological Context

1-(3-Methoxypyridin-2-yl)piperazine is a highly selective arylpiperazine derivative utilized in preclinical neuropharmacology as a building block and pharmacological probe for monoaminergic systems[1]. Arylpiperazines represent one of the most important classes of ligands targeting the serotonin (5-HT) receptor family, particularly the 5-HT1A and 5-HT2A subtypes, which are heavily implicated in the pathophysiology of anxiety, depression, and neuropathic pain[2].

In preclinical drug development, administering the trihydrochloride salt of this compound is preferred over the free base. The causality behind this choice is rooted in physicochemical dynamics: the trihydrochloride salt exponentially increases aqueous solubility, ensuring rapid systemic absorption and predictable bioavailability when administered in vivo. However, the dissociation of three hydrochloride molecules per active pharmaceutical ingredient (API) molecule significantly lowers the pH of the formulation. Therefore, specialized buffering protocols are required to prevent injection-site necrosis and ensure the integrity of behavioral data.

Mechanistic Pathway: Arylpiperazine Signaling

Arylpiperazine derivatives exhibit functional selectivity at G protein-coupled receptors (GPCRs). Rather than acting as simple agonists or antagonists, compounds like 1-(3-Methoxypyridin-2-yl)piperazine often preferentially activate 3',5'-cyclic adenosine monophosphate (cAMP) signaling pathways via Gi/o protein coupling, while minimizing the recruitment of β-arrestin-2[3]. This biased agonism is critical for achieving therapeutic neurobehavioral modulation without triggering the rapid receptor desensitization typically associated with endogenous serotonin[3].

Fig 1: Arylpiperazine 5-HT receptor modulation and downstream functionally selective signaling cascade.

Quantitative Data: Pharmacokinetic Parameters

To design an effective in vivo dosing regimen, researchers must align their experimental timelines with the compound's pharmacokinetic profile. The table below summarizes the typical parameters for arylpiperazine derivatives in rodent models[1][4].

| Parameter | Typical Value / Range | Causality / Experimental Interpretation |

| Molecular Weight (Free Base) | 193.25 g/mol | Low MW facilitates rapid blood-brain barrier (BBB) penetration. |

| LogP (XLogP3) | ~0.6 | Optimal lipophilicity for CNS targeting without excessive peripheral tissue retention. |

| In Vivo Dose Range | 1.0 – 10.0 mg/kg | Dose-dependent receptor occupancy; doses >10 mg/kg may trigger off-target sedation. |

| Tmax (IP Administration) | 15 – 30 minutes | Rapid systemic absorption requires short pre-treatment intervals before behavioral assays. |

| Half-Life (t1/2) | 1 – 2 hours | Short half-life necessitates acute testing windows (within 60 mins of dosing). |

Self-Validating In Vivo Methodologies

The following protocols are designed as self-validating systems. By incorporating mandatory verification checkpoints, researchers can isolate the true pharmacological effect of 1-(3-Methoxypyridin-2-yl)piperazine from formulation artifacts or administration errors.

Protocol A: Formulation and pH Validation

Objective: Prepare a 1.0 mg/mL dosing solution suitable for Intraperitoneal (IP) injection. Causality Focus: Unbuffered trihydrochloride salts yield highly acidic solutions (pH < 3.0), which cause pain and localized inflammation, confounding behavioral assays like the Forced Swim Test or Hot Plate Test[4].

-

Weighing: Accurately weigh 10.0 mg of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride powder using a microbalance.

-

Initial Dissolution: Dissolve the powder in 8.0 mL of sterile, double-distilled water (ddH2O). Vortex for 30 seconds. The high aqueous solubility of the salt ensures rapid dissolution without the need for organic co-solvents (e.g., DMSO or Tween-80), which is highly advantageous for preserving baseline neurobehavior.

-

Buffering: Add 1.0 mL of 10x Phosphate-Buffered Saline (PBS) to the solution to introduce buffering capacity.

-

pH Adjustment (Validation Step): Insert a calibrated micro-pH probe into the solution. Slowly titrate with 0.1 N NaOH dropwise until the pH stabilizes exactly between 7.2 and 7.4 . Self-Validation: If the pH exceeds 7.5, the free base may begin to precipitate out of solution, turning the liquid cloudy. If cloudiness occurs, discard and restart.

-

Volume Finalization: QS (bring up to volume) to exactly 10.0 mL with sterile ddH2O. Filter sterilize through a 0.22 µm PTFE syringe filter.

Protocol B: Intraperitoneal (IP) Administration & Acute Observation

Objective: Deliver the compound systemically while verifying successful CNS penetrance. Causality Focus: IP injection is the gold standard for acute neuropharmacological screening because it bypasses the harsh degradation of the gastrointestinal tract while offering a rapid absorption profile into the mesenteric vessels[4].

-

Dose Calculation: Calculate the injection volume based on a standard 5.0 mg/kg dose. For a 25 g mouse, using the 1.0 mg/mL formulation, the injection volume is 125 µL.

-

Restraint and Injection: Secure the rodent using the scruff method. Tilt the animal at a 45-degree angle, head down. Insert a 27-gauge needle into the lower right abdominal quadrant (to avoid puncturing the cecum or bladder). Aspirate slightly to ensure no fluid is drawn (validating you are not in the bladder or intestine), then inject steadily.

-

Post-Dose Validation Window: Place the animal in a clear observation cage for exactly 15 minutes.

-

Validation Check 1 (Toxicity/pH): Monitor for abdominal writhing. The absence of writhing confirms the formulation pH was successfully neutralized.

-

Validation Check 2 (Target Engagement): Monitor for "flat body posture" or mild hind-limb abduction. These are classic, transient serotonin syndrome-like markers indicating successful 5-HT receptor engagement in the CNS.

-

Protocol C: Neurobehavioral Assessment (Acute Efficacy)

Objective: Quantify the anxiolytic or antinociceptive properties of the compound. Causality Focus: Because the Tmax is 15-30 minutes and the half-life is short, behavioral testing must commence precisely 30 minutes post-injection to capture peak CNS concentrations[1][4].

-

Acclimation: Move the home cage to the behavioral testing room 1 hour prior to dosing to establish a calm baseline.

-

Execution: Exactly 30 minutes post-IP injection (from Protocol B), place the subject into the testing apparatus (e.g., an Open Field arena or Hot Plate apparatus).

-

Data Acquisition: Record the subject's activity for 10 minutes using automated tracking software.

-

Endpoint Validation: Compare the total distance traveled (locomotor activity) against a vehicle-treated control group. Self-Validation: If locomotor activity is reduced by >50%, the chosen dose (e.g., 10 mg/kg) is inducing off-target sedation, and the dose must be titrated downward to isolate the specific anxiolytic/analgesic effect[4].

References

-

[1] National Center for Biotechnology Information. "1-(3-Methoxypyridin-2-yl)piperazine | C10H15N3O | CID 12790495 - PubChem." PubChem Database. Available at: [Link]

-

[4] Wang, Y., et al. "Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain." PubMed Central (PMC). Available at: [Link]

-

[3] Leopoldo, M., et al. "Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2." Bioorganic & Medicinal Chemistry, 2015. Available at: [Link]

-

[2] López-Rodríguez, M.L., et al. "Arylpiperazine derivatives acting at 5-HT(1A) receptors." Current Medicinal Chemistry, 2002. Available at: [Link]

Sources

- 1. 1-(3-Methoxypyridin-2-yl)piperazine | C10H15N3O | CID 12790495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis Route and Mechanisms for 1-(3-Methoxypyridin-2-yl)piperazine Trihydrochloride

Introduction & Chemical Rationale

The compound 1-(3-Methoxypyridin-2-yl)piperazine ([1]) is a highly valuable structural motif in medicinal chemistry, frequently utilized as a building block for central nervous system (CNS) therapeutics and kinase inhibitors. Structurally, it consists of a piperazine ring attached to the 2-position of a 3-methoxypyridine system.

The "Trihydrochloride" Anomaly: A Study in Basicity

Commercially, this compound is most frequently encountered as a dihydrochloride salt ([2]). The formation of a trihydrochloride salt requires overcoming significant thermodynamic hurdles due to the differential basicity of its three nitrogen atoms:

-

Piperazine N1 (Secondary Amine): Highly basic ( pKa≈9.0 ), protonates instantly.

-

Pyridine Nitrogen: Moderately basic ( pKa≈5.0 ), readily protonates in standard acidic media.

-

Piperazine N4 (Tertiary Amine, Aryl-linked): Poorly basic ( pKa≈2.5 ). The lone pair on this nitrogen is delocalized into the electron-deficient pyridine ring via resonance.

Causality for Experimental Design: To force the protonation of the highly deactivated N4 atom and isolate the trihydrochloride salt, the reaction must be performed under strictly anhydrous conditions using a massive excess of strong acid (e.g., 4M HCl in dioxane). The use of a non-polar anti-solvent (diethyl ether) drives the equilibrium forward via Le Chatelier's principle, forcing the highly polar trihydrochloride to precipitate out of solution before it can dissociate.

Retrosynthetic Strategy & Route Selection

Two primary routes exist for synthesizing the 2-piperazinylpyridine core:

-

Route A (Direct SNAr): Reacting 2-chloro-3-methoxypyridine with unprotected piperazine in refluxing isopropanol ([3]). While atom-economical, this route risks the formation of 1,4-bis(3-methoxypyridin-2-yl)piperazine (bis-arylation) unless a massive, wasteful excess of piperazine is used.

-

Route B (Boc-Protected SNAr): Utilizing 1-Boc-piperazine. This completely eliminates bis-arylation, ensuring 100% regioselectivity. Furthermore, the subsequent acidic deprotection step seamlessly transitions into the trihydrochloride salt formation, creating a highly efficient, self-validating protocol.

Mechanistic Pathway

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen acts as an electron-withdrawing group, activating the 2-position. While the 3-methoxy group provides slight steric hindrance and donates electron density via resonance ( +M effect), the high temperature ( 120∘C ) and the strong nucleophilicity of piperazine overcome this activation barrier, forming a transient Meisenheimer complex before the chloride leaving group is expelled.

Fig 1. Mechanistic workflow for synthesizing the trihydrochloride salt via Boc-protection.

Quantitative Data & Reagent Stoichiometry

Table 1: Step 1 - SNAr Reaction Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles |

| 2-Chloro-3-methoxypyridine | 143.57 | 1.00 | 1.44 g | 10.0 mmol |

| 1-Boc-piperazine | 186.25 | 1.20 | 2.23 g | 12.0 mmol |

| Potassium carbonate (K₂CO₃) | 138.21 | 2.00 | 2.76 g | 20.0 mmol |

| N-Methyl-2-pyrrolidone (NMP) | - | Solvent | 10.0 mL | - |

Table 2: Step 2 - Deprotection & Salt Formation Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles |

| Boc-Protected Intermediate | 293.36 | 1.00 | ~2.93 g | ~10.0 mmol |

| 4M HCl in Dioxane | 36.46 | 10.00 | 25.0 mL | 100.0 mmol |

| Diethyl Ether (Anhydrous) | - | Anti-solvent | 50.0 mL | - |

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(3-methoxypyridin-2-yl)piperazine-1-carboxylate

The goal of this step is to achieve selective C-N bond formation while neutralizing the generated HCl to prevent nucleophile deactivation.

-

Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-methoxypyridine (1.44 g, 10.0 mmol) and 1-Boc-piperazine (2.23 g, 12.0 mmol).

-

Solvent & Base Addition: Suspend the reactants in anhydrous NMP (10 mL). Add finely powdered anhydrous K₂CO₃ (2.76 g, 20.0 mmol). Note: K₂CO₃ acts as an acid scavenger. NMP is chosen over DMF because its higher boiling point safely accommodates the 120∘C required to overcome the +M deactivation of the methoxy group.

-

Reaction: Attach a reflux condenser and heat the mixture in an oil bath at 120∘C for 16 hours under a nitrogen atmosphere.

-

Workup: Cool the reaction to room temperature. Quench by pouring the mixture into ice water (50 mL). Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

-

Purification: Wash the combined organic layers with brine ( 3×20 mL) to remove residual NMP. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude intermediate can be used directly in the next step without column chromatography.

Step 2: Deprotection and Trihydrochloride Salt Precipitation

This step utilizes an anhydrous, highly acidic environment to simultaneously cleave the Boc protecting group and force the protonation of all three nitrogen centers.

-

Dissolution: Dissolve the crude Boc-protected intermediate (~2.93 g, 10.0 mmol) in a minimal amount of anhydrous dichloromethane (5 mL) in a 100 mL round-bottom flask.

-

Acidolysis: Place the flask in an ice bath ( 0∘C ). Slowly add 4M HCl in dioxane (25.0 mL, 100.0 mmol) dropwise over 10 minutes.

-

Maturation: Remove the ice bath and stir the reaction at room temperature for 4 hours. Vigorous gas evolution (isobutylene and CO₂) will be observed initially. As the reaction progresses, a thick white precipitate will begin to form.

-

Trihydrochloride Precipitation: To ensure the complete precipitation of the highly polar trihydrochloride salt and prevent any equilibrium shift back to the dihydrochloride, add anhydrous diethyl ether (50 mL) to the flask and stir vigorously for 30 minutes.

-

Isolation: Filter the solid rapidly under a stream of nitrogen using a Büchner funnel. Wash the filter cake with additional anhydrous diethyl ether ( 2×15 mL).

-

Storage: Dry the white solid in a vacuum desiccator over P₂O₅ overnight. Critical Handling Note: The trihydrochloride salt is highly hygroscopic. Exposure to atmospheric moisture will cause it to deliquesce and potentially lose a molecule of HCl, reverting to the more stable dihydrochloride form. Store strictly under argon at −20∘C .

References

-

PrepChem. "Synthesis of 1-(3-Methoxy-2-pyridinyl)piperazine." PrepChem Database. Available at:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12790495, 1-(3-Methoxypyridin-2-yl)piperazine." PubChem. Available at:[Link]

Sources

Application Notes and Protocols for Receptor Binding Assays Using 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride

Introduction: Unveiling the Receptor Pharmacology of a Novel Piperazine Compound

1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride is a synthetic compound featuring a piperazine ring linked to a methoxypyridine moiety. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a multitude of clinically significant drugs targeting the central nervous system (CNS).[1] Compounds incorporating piperazine and related aromatic heterocycles frequently exhibit affinity for various G protein-coupled receptors (GPCRs) and other CNS targets, including serotonin (5-HT), dopamine (D), and sigma (σ) receptors.[2][3][4] The specific receptor binding profile of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride has not been extensively characterized in publicly available literature. These application notes provide detailed, validated protocols for researchers and drug development professionals to elucidate the binding characteristics of this compound at three high-interest CNS receptors: the serotonin 1A (5-HT₁ₐ) receptor, the dopamine D₂ receptor, and the sigma-1 (σ₁) receptor.

This guide is designed to be a self-validating system, explaining the rationale behind experimental choices to ensure robust and reproducible results. We will detail two primary methodologies for radioligand binding assays: the traditional filtration-based assay and the more contemporary Scintillation Proximity Assay (SPA).[5][6]

PART 1: Foundational Protocols

Before initiating specific receptor binding experiments, two foundational procedures are essential: the preparation of high-quality cell membranes expressing the target receptors and the accurate determination of protein concentration within these preparations.

Cell Membrane Preparation from Transfected Cell Lines

The quality of the receptor source is paramount for a successful binding assay. This protocol describes the preparation of crude cell membranes from cultured cells overexpressing the human receptor of interest (e.g., HEK293 or CHO cells).

Rationale: Using stably transfected cell lines ensures a high and consistent density of the target receptor, which is crucial for achieving a sufficient signal-to-noise ratio in the assay.[7] The described homogenization and centrifugation steps are designed to isolate the membrane fraction, where most GPCRs and ion channels are located, from cytosolic and nuclear components.

Protocol:

-

Cell Culture: Grow cells stably expressing the target receptor (e.g., human 5-HT₁ₐ, D₂, or σ₁ receptors) to confluency in appropriate culture vessels.

-

Cell Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Cell Lysis: Scrape the cells into ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4).

-

Homogenization: Homogenize the cell suspension on ice using a Dounce homogenizer (10-15 strokes) or a Polytron homogenizer (two 15-second bursts at a medium setting).[7]

-

Initial Centrifugation: Transfer the homogenate to centrifuge tubes and spin at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Membrane Pelleting: Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Repeat the centrifugation step (40,000 x g for 30 minutes at 4°C).

-

Final Preparation and Storage: Discard the supernatant and resuspend the final membrane pellet in a suitable Assay Buffer (specific to the receptor, see below) containing a cryoprotectant such as 10% glycerol or sucrose. Aliquot the membrane suspension into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.

Protein Concentration Determination: The Bicinchoninic Acid (BCA) Assay

Accurate quantification of the protein concentration in the membrane preparation is essential for normalizing binding data (e.g., calculating Bmax in fmol/mg of protein) and ensuring assay reproducibility.[8]

Rationale: The BCA assay is a robust and sensitive colorimetric method for quantifying total protein. It relies on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by bicinchoninic acid, which produces a purple-colored complex with an absorbance maximum at 562 nm.[2] This method is less susceptible to interference from common buffer components than other methods like the Bradford assay.[3]

Protocol:

-

Prepare Standards: Create a series of protein standards using Bovine Serum Albumin (BSA) at concentrations ranging from 0 to 2000 µg/mL in the same buffer as the membrane preparation.

-

Prepare Working Reagent: Prepare the BCA Working Reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).

-

Assay Setup: In a 96-well microplate, add 25 µL of each standard or unknown membrane sample (diluted as necessary) in duplicate or triplicate.

-

Add Working Reagent: Add 200 µL of the BCA Working Reagent to each well and mix thoroughly by gentle shaking.

-

Incubation: Cover the plate and incubate at 37°C for 30 minutes.

-

Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank (0 µg/mL BSA) from all other readings. Plot the absorbance of the BSA standards versus their known concentrations to generate a standard curve. Use the linear regression equation from the standard curve to calculate the protein concentration of the unknown membrane samples.[2]

PART 2: Receptor Binding Assay Protocols

The following sections provide detailed protocols for determining the binding affinity of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride for the 5-HT₁ₐ, D₂, and σ₁ receptors using both filtration and scintillation proximity assay formats.

Serotonin 5-HT₁ₐ Receptor

Target Overview: The 5-HT₁ₐ receptor is a key target for anxiolytic and antidepressant drugs.[9] Many arylpiperazine compounds exhibit high affinity for this receptor.

Principle: This classic method involves incubating the receptor-containing membranes with a radioligand and the test compound. The mixture is then rapidly filtered through a glass fiber filter, which traps the large membrane fragments with bound radioligand, while the unbound radioligand passes through. The radioactivity retained on the filter is then quantified.[5]

Workflow Diagram:

Caption: Workflow for a homogeneous Scintillation Proximity Assay (SPA).

Materials:

-

Same as Filtration Assay, with the following additions/changes:

-

SPA Beads: Wheat Germ Agglutinin (WGA)-coated PVT SPA beads. WGA binds to glycosylated residues on cell membranes. [10]* Assay Plate: 96-well white, clear-bottom microplate suitable for scintillation counting.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound and the [³H]8-OH-DPAT radioligand as described in the filtration assay protocol.

-

Thaw and dilute the 5-HT₁ₐ receptor membranes in Assay Buffer (10-40 µg of protein per well).

-

Prepare a slurry of WGA-SPA beads in Assay Buffer (e.g., 1 mg/well). The optimal bead and membrane concentration should be determined empirically.

-

-

Assay Plate Setup (in a 96-well plate, total volume 200 µL):

-

Add in the following order: 50 µL Assay Buffer (for TB) or non-specific control or test compound, 50 µL [³H]8-OH-DPAT, 50 µL membrane suspension, and 50 µL SPA bead slurry.

-

-

Incubation: Seal the plate, mix gently, and incubate for 120 minutes at room temperature with gentle agitation to allow for both receptor-ligand binding and membrane capture by the beads.

-

Quantification: After incubation, allow the beads to settle for at least 30 minutes (or centrifuge the plate at a low speed). Count the plate directly in a microplate scintillation counter.

Dopamine D₂ Receptor

Target Overview: The D₂ receptor is a primary target for antipsychotic medications. The arylpiperazine moiety is a common feature in many D₂ receptor ligands. [11]

-

Receptor Source: Cell membranes expressing human D₂ receptors.

-

Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol). [12]* Non-specific Binding Control: 10 µM Haloperidol or (+)Butaclamol. [13]* Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 5 mM MgCl₂, pH 7.4. [7]* Procedure: Follow the general filtration assay protocol (2.1.1), substituting the D₂-specific reagents. Incubate for 60 minutes at 30°C. [12]

-

Reagents: Same as D₂ filtration assay, plus WGA-SPA beads.

-

Procedure: Follow the general SPA protocol (2.1.2), substituting the D₂-specific reagents.

Sigma-1 (σ₁) Receptor

Target Overview: The σ₁ receptor is a unique intracellular chaperone protein implicated in various neurological and psychiatric conditions. Many piperazine-containing compounds show high affinity for σ₁ receptors. [14]

-

Receptor Source: Guinea pig brain membranes or cell membranes expressing human σ₁ receptors. [14]* Radioligand: [³H]-(+)-Pentazocine (specific activity ~30-50 Ci/mmol). [15]* Non-specific Binding Control: 10 µM Haloperidol. [14]* Assay Buffer: 50 mM Tris-HCl, pH 7.4. [16]* Procedure: Follow the general filtration assay protocol (2.1.1), substituting the σ₁-specific reagents. Incubate for 90-150 minutes at 37°C. [14][16]

-

Reagents: Same as σ₁ filtration assay, plus WGA-SPA beads.

-

Procedure: Follow the general SPA protocol (2.1.2), substituting the σ₁-specific reagents.

PART 3: Data Analysis and Interpretation

Proper analysis of the raw data (Counts Per Minute, CPM, or Disintegrations Per Minute, DPM) is critical to determine the binding affinity of the test compound.

Calculating Key Parameters

-

Specific Binding: For each concentration of the test compound, calculate the specific binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

-

-

Percentage Inhibition: Convert the specific binding at each test compound concentration to a percentage of the maximum specific binding (in the absence of the compound):

-

% Inhibition = 100 * (1 - (Specific Binding_compound / Specific Binding_max))

-

-

IC₅₀ Determination: Plot the % Inhibition against the logarithm of the test compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Kᵢ Determination (Cheng-Prusoff Equation): The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To determine the inhibition constant (Kᵢ), an intrinsic measure of the compound's affinity, the Cheng-Prusoff equation is used. [17] * Kᵢ = IC₅₀ / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding experiment or obtained from the literature for the specific batch of radioligand and receptor preparation).

-

-

Data Presentation

Summarize the quantitative data in a clear, tabular format.

| Receptor Target | Assay Type | Radioligand | Radioligand Conc. (nM) | Kd (nM) | Test Compound IC₅₀ (nM) | Test Compound Kᵢ (nM) |

| 5-HT₁ₐ | Filtration | [³H]8-OH-DPAT | 1.0 | 1.0 | Experimental Value | Calculated Value |

| 5-HT₁ₐ | SPA | [³H]8-OH-DPAT | 1.0 | 1.0 | Experimental Value | Calculated Value |

| D₂ | Filtration | [³H]-Spiperone | 0.2 | 0.2 | Experimental Value | Calculated Value |

| D₂ | SPA | [³H]-Spiperone | 0.2 | 0.2 | Experimental Value | Calculated Value |

| σ₁ | Filtration | [³H]-(+)-Pentazocine | 2.0 | 3.0 | Experimental Value | Calculated Value |

| σ₁ | SPA | [³H]-(+)-Pentazocine | 2.0 | 3.0 | Experimental Value | Calculated Value |

Note: Kd values are illustrative and should be determined experimentally.

Conclusion

These detailed protocols provide a robust framework for characterizing the receptor binding profile of 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride. By systematically applying these filtration-based and scintillation proximity assays, researchers can generate high-quality, reproducible data to determine the compound's affinity and selectivity for key CNS targets. This information is invaluable for guiding further preclinical development and understanding the potential therapeutic applications of this novel chemical entity.

References

-

Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

-

Oncodesign Services. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). BCA Protein Assay. Retrieved from [Link]

-

QB3 Berkeley. (n.d.). Protein Quantification: BCA Assay. Retrieved from [Link]

-

Bio-protocol. (2011, March 5). BCA (Bicinchoninic Acid) Protein Assay. Retrieved from [Link]

- Maurice, T., & Su, T. P. (2009). The sigma-1 receptor chaperone: a new player in the mechanisms of depression and anxiety. Current Pharmaceutical Design, 15(28), 3293-3306.

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.

-

Takara Bio. (n.d.). TaKaRa BCA Protein Assay Kit. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

SlideShare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Retrieved from [Link]

-

Gee, M. (2005, May 20). A powerful tool for drug discovery. European Pharmaceutical Review. Retrieved from [Link]

- Zhen, J., Antonio, T., & Reith, M. E. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 188(1), 32-41.

-

Westh, H. C., et al. (2016). Principle of time-resolved Scintillation Proximity Assay (SPA) to... ResearchGate. Retrieved from [Link]

-

Chem Help ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

- Sittampalam, G. S., et al. (2004). Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors. Journal of biomolecular screening, 9(4), 324-333.

- Zhen, J., Antonio, T., & Reith, M. E. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 188(1), 32-41.

-

Millipore. (n.d.). Sigma Receptors. Retrieved from [Link]

-

Frontiers in Pharmacology. (2020, March 13). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Retrieved from [Link]

- Jakubik, J., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(17), 5227.

- Prezzavento, O., et al. (2022).

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Current Protocols in Protein Science. (2002, May). Scintillation proximity assay (SPA) technology to study biomolecular interactions. Retrieved from [Link]

- Heukers, R., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 127-136.

- Jørgensen, A. S., et al. (2021). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences, 22(19), 10580.

-

ResearchGate. (2025, August 9). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Retrieved from [Link]

- ResearchGate. (n.d.). (A) Saturation curve for the 5-hydroxytryptamine 1A receptor with [ 3.... Retrieved from https://www.researchgate.

- Conway, P. G., et al. (1988).

- de Costa, B. R., et al. (1990). Synthesis and evaluation of optically pure [3H]-(+)-pentazocine, a highly potent and selective radioligand for sigma receptors. Journal of medicinal chemistry, 33(11), 3100-3102.

-

ResearchGate. (n.d.). Filter-Binding Assays. Retrieved from [Link]

-

Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT | Ligand Activity Charts. Retrieved from [Link]

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. qb3.berkeley.edu [qb3.berkeley.edu]

- 3. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]

- 4. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]